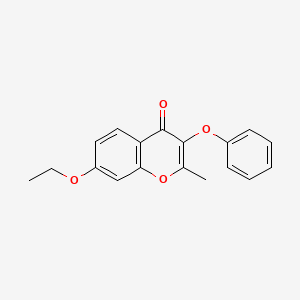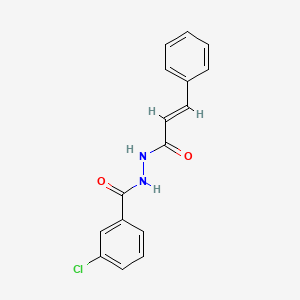
N-(1,3-benzodioxol-5-ylmethyl)-2-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-2-(trifluoromethyl)benzamide, commonly known as BDF 6106, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BDF 6106 belongs to the class of benzamides and is a selective antagonist of the serotonin 5-HT2B receptor.
Wirkmechanismus
BDF 6106 acts as a selective antagonist of the serotonin 5-HT2B receptor, which is involved in various physiological processes, including vasoconstriction, smooth muscle contraction, and fibrosis. By blocking the activation of this receptor, BDF 6106 can prevent the downstream effects of serotonin signaling, leading to its anti-inflammatory and anti-fibrotic effects.
Biochemical and Physiological Effects:
BDF 6106 has been shown to inhibit the proliferation and migration of fibroblasts, which are involved in the formation of scar tissue. It also reduces the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. Additionally, BDF 6106 has been shown to improve pulmonary function and reduce the severity of fibrosis in animal models of pulmonary fibrosis.
Vorteile Und Einschränkungen Für Laborexperimente
BDF 6106 has several advantages for laboratory experiments, including its high selectivity for the 5-HT2B receptor and its ability to inhibit fibrosis and inflammation. However, its limited solubility in aqueous solutions and potential toxicity at high concentrations may pose some limitations for its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on BDF 6106. One area of interest is its potential use in the treatment of other fibrotic diseases, such as liver fibrosis and renal fibrosis. Additionally, further studies are needed to determine the optimal dosage and administration of BDF 6106 for therapeutic use. Finally, the development of more soluble and less toxic analogs of BDF 6106 may improve its efficacy and safety for clinical use.
Synthesemethoden
BDF 6106 can be synthesized through a multi-step process involving the reaction of 1,3-benzodioxole with 2-(trifluoromethyl)benzoyl chloride in the presence of a base followed by the reduction of the resulting intermediate with sodium borohydride. The compound can be purified using chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
BDF 6106 has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory and anti-fibrotic effects, making it a promising candidate for the treatment of pulmonary fibrosis, a chronic lung disease characterized by inflammation and scarring of lung tissue. BDF 6106 has also been studied for its potential use in the treatment of cardiovascular diseases, such as pulmonary hypertension and cardiac fibrosis.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO3/c17-16(18,19)12-4-2-1-3-11(12)15(21)20-8-10-5-6-13-14(7-10)23-9-22-13/h1-7H,8-9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDSGUNRHXVLNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(trifluoromethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

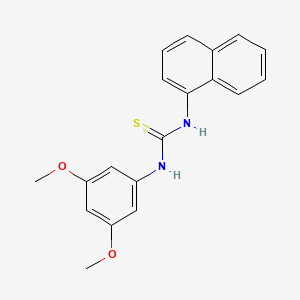
![ethyl 2-cyano-3-{4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]phenyl}acrylate](/img/structure/B5711295.png)
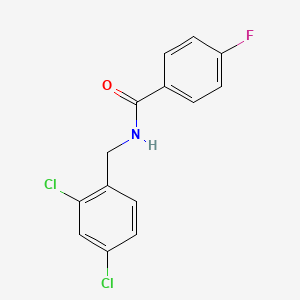
![3-(2-furyl)-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5711313.png)
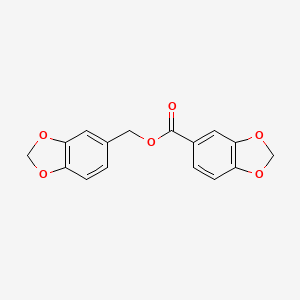
![3,5-dimethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5711324.png)

![3-{[4-(3-methylbutoxy)benzyl]thio}-5-propyl-4H-1,2,4-triazol-4-amine](/img/structure/B5711340.png)
![3-[(2,4-dihydroxybenzoyl)hydrazono]-N-mesitylbutanamide](/img/structure/B5711347.png)
![methyl 3-{[(4-chlorophenyl)acetyl]amino}benzoate](/img/structure/B5711357.png)
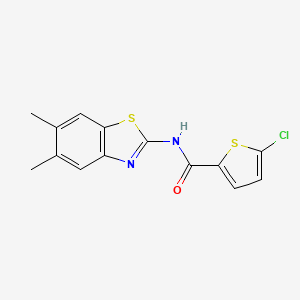
![(1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B5711375.png)
